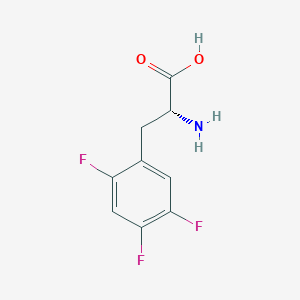
(R)-2-氨基-3-(2,4,5-三氟苯基)丙酸
描述
(R)-2,4,5-Trifluorophenylalanine is a useful research compound. Its molecular formula is C9H8F3NO2 and its molecular weight is 219.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality (R)-2,4,5-Trifluorophenylalanine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-2,4,5-Trifluorophenylalanine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
医药应用
氟代苯丙氨酸,如2,4,5-三氟-D-苯丙氨酸,在工业和医药领域具有重要应用。 它们用作潜在的酶抑制剂、治疗剂,以及用于使用PET(正电子发射断层扫描)对肿瘤生态系统进行地形成像 .
酶促合成
存在一种化学酶促途径,用于从2,4,5-三氟肉桂酸合成光学纯的D-(2,4,5-三氟苯基)丙氨酸。该过程涉及来自不同来源的酶,例如芽孢杆菌属。 YM-1、PmLAAD和AvPAL .
化学合成
该化合物参与不同的合成方法,用于制备D-或L-氟代苯丙氨酸。 这些方法侧重于将氟引入D-或L-苯丙氨酸的苯环或β-碳或α-碳中 .
生物活性
(R)-2,4,5-Trifluorophenylalanine (TFPhe) is a fluorinated amino acid that has garnered attention in the field of medicinal chemistry due to its unique properties and potential therapeutic applications. This article explores the biological activity of TFPhe, focusing on its role in inhibiting amyloid fibril formation, its synthesis, and relevant case studies.
Overview of (R)-2,4,5-Trifluorophenylalanine
TFPhe is a derivative of phenylalanine where three hydrogen atoms on the phenyl ring are replaced by fluorine atoms. This modification significantly alters the physicochemical properties of the amino acid, enhancing its hydrophobicity and potentially influencing protein interactions.
Inhibition of Amyloid Fibril Formation
One of the most significant biological activities associated with TFPhe is its ability to inhibit the aggregation of amyloid-beta (Aβ) peptides, which are implicated in neurodegenerative diseases such as Alzheimer's disease. Several studies have demonstrated that fluorinated amino acids can effectively disrupt the nucleation and growth phases of amyloid fibril formation.
- Mechanism of Action : The presence of fluorine atoms in TFPhe appears to stabilize the structure of Aβ peptides, preventing their aggregation into toxic oligomers. This stabilization is attributed to enhanced hydrophobic interactions and reduced conformational flexibility in the peptide chains .
- Experimental Findings : In a study utilizing thioflavin T (ThT) fluorescence assays and transmission electron microscopy (TEM), researchers found that peptides containing TFPhe exhibited significantly delayed aggregation rates compared to non-fluorinated analogs. Specifically, TFPhe-containing peptides showed a reduction in final fluorescence intensity by a factor of two, indicating a decrease in fibril formation .
Case Studies
- Fluorinated Peptides in Alzheimer's Research :
- Therapeutic Applications :
Synthesis of (R)-2,4,5-Trifluorophenylalanine
The synthesis of TFPhe has been explored in various studies. A practical asymmetric route has been reported, starting from commercially available precursors. The synthetic pathway typically involves:
- Step 1 : Introduction of trifluoromethyl groups onto the phenyl ring.
- Step 2 : Resolution of racemic mixtures to obtain the pure (R)-enantiomer.
- Step 3 : Characterization using NMR and mass spectrometry to confirm structure and purity .
Data Table: Comparison of Biological Activity
| Compound | Inhibition Rate (%) | Induction Time (h) | Mechanism |
|---|---|---|---|
| Non-fluorinated peptide | 0 | 10 | No significant inhibition |
| Peptide with TFPhe | 50-70 | 20 | Stabilization of Aβ structure |
| Peptide with 3-FluoroPhe | 30 | 15 | Moderate inhibition |
属性
IUPAC Name |
(2R)-2-amino-3-(2,4,5-trifluorophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO2/c10-5-3-7(12)6(11)1-4(5)2-8(13)9(14)15/h1,3,8H,2,13H2,(H,14,15)/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWJFYJHCOWRRLR-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)F)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C(=CC(=C1F)F)F)C[C@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90426871 | |
| Record name | (R)-2,4,5-Trifluorophenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90426871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217601-63-2 | |
| Record name | (R)-2,4,5-Trifluorophenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90426871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















